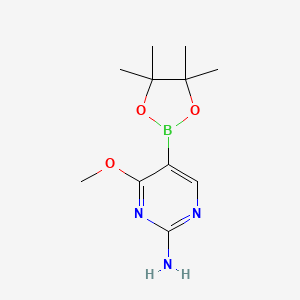![molecular formula C9H9FN4O B1532829 3-(2-aminoetil)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-ona CAS No. 1955540-72-3](/img/structure/B1532829.png)
3-(2-aminoetil)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-ona
Descripción general
Descripción
The compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been studied for various properties .
Molecular Structure Analysis
Triazines have a six-membered ring structure with three nitrogen atoms and three carbon atoms. The specific compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would have additional functional groups attached to this ring, including a 2-aminoethyl group and a fluorine atom .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The specific reactivity of “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the nature of its functional groups.Aplicaciones Científicas De Investigación
Síntesis de fármacos antialérgicos
Este compuesto muestra promesa en la síntesis de fármacos antialérgicos. La histamina, una sustancia biológicamente activa, juega un papel crucial en las enfermedades alérgicas, y sus receptores, particularmente H1, son blanco de los fármacos antialérgicos. La estructura de 3-(2-aminoetil)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-ona sugiere potencial como antagonista del receptor H1, lo que podría ser beneficioso en el tratamiento de las alergias .
Desarrollo de agentes antidiabéticos
El andamiaje benzo[d][1,2,3]triazin-4(3H)-ona se asocia con compuestos que han mostrado una actividad de inhibición de la α-glucosidasa significativa. Esto es crucial para el desarrollo de fármacos antidiabéticos, ya que los inhibidores de la α-glucosidasa ayudan a controlar los niveles de azúcar en sangre en pacientes con diabetes tipo 2 .
Investigación anticancerígena
Los compuestos con la parte benzo[d][1,2,3]triazin-4(3H)-ona han sido evaluados por sus propiedades anticancerígenas. Han mostrado una potente actividad contra varias líneas celulares cancerosas, incluyendo carcinoma de pulmón humano (A549) y cáncer de mama (MCF-7), lo que sugiere que This compound podría ser un valioso compuesto principal en la investigación del cáncer .
Propiedades antioxidantes
El potencial antioxidante de los derivados de benzo[d][1,2,3]triazin-4(3H)-ona ha sido documentado. Los antioxidantes juegan un papel vital en la protección de las células contra el estrés oxidativo, que está implicado en numerosas enfermedades. Por lo tanto, este compuesto podría contribuir al desarrollo de nuevas terapias antioxidantes .
Aplicaciones antimicrobianas
La clase estructural de los benzo[d][1,2,3]triazin-4(3H)-onas ha sido explorada para las propiedades antimicrobianas. Dada la creciente preocupación por la resistencia a los antibióticos, los nuevos compuestos como This compound ofrecen esperanza para el desarrollo de nuevos agentes antimicrobianos .
Neurofarmacología
Debido a la similitud estructural con análogos conocidos de neurotransmisores, este compuesto puede tener aplicaciones en neurofarmacología, particularmente en la modulación de los receptores acoplados a proteínas G (GPCR), que son un objetivo para diversos fármacos neurológicos .
Estudios de inhibición enzimática
El potencial del compuesto para inhibir enzimas, como las involucradas en las vías de la histamina, podría convertirlo en una herramienta valiosa para estudiar las funciones enzimáticas y diseñar inhibidores enzimáticos con fines terapéuticos .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .
Mode of Action
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .
Biochemical Pathways
The action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The antagonistic action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Direcciones Futuras
The future directions for research on “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the results of initial studies on its properties and potential applications. Given the wide range of uses for triazine derivatives, there could be many possible directions for future research .
Análisis Bioquímico
Biochemical Properties
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .
Cellular Effects
The effects of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,
Propiedades
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNLWVOFGKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)



![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)


![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)


![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)

